![molecular formula C18H14N2O4S B560504 4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid CAS No. 1361229-76-6](/img/structure/B560504.png)

4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

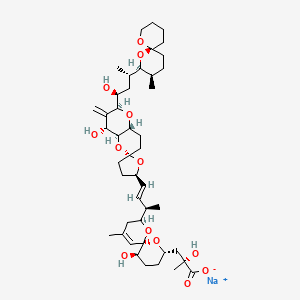

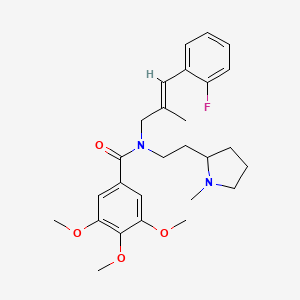

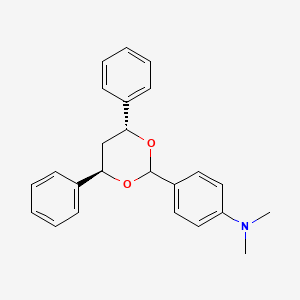

The compound “4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid” is a chemical compound with the molecular formula C18H14N2O4S . It is also known as CK2 inhibitor 10 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a benzoic acid group, and a methoxyphenyl group . The molecular weight is 354.4 g/mol . The InChI string and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds . Its topological polar surface area is 117 Ų .Applications De Recherche Scientifique

I have conducted a search on the scientific research applications of CK2 inhibitor 10, also known as “4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid” or “CK2-IN-3b”. Below are six unique applications, each detailed in its own section:

Cancer Therapy

CK2 inhibitors have been shown to play a significant role in cancer therapy due to their ability to regulate cell growth, differentiation, proliferation, and death. The overexpression of casein kinase 2 (CK2) is closely associated with several cancers, making CK2 a promising target for chemotherapy .

Apoptosis Induction

CK2 inhibitor 10 has been found to restore the IKAROS-mediated repression of BCL-XL and sensitize acute myeloid leukemia (AML) cells to apoptosis, providing a potential therapeutic strategy for treating AML .

Glycolysis Pathway Regulation

In cancer progression, CK2α-mediated glycolysis pathway plays a crucial role. CK2 inhibitor 10 can affect this pathway, which is dependent on m6A modifications, offering a new angle for cancer treatment .

Notch Signaling Inhibition

CK2 has been reported to inhibit Notch signaling in lung cancer cells and T cell acute lymphoblastic leukemia cells in vitro. This suggests that CK2 inhibitor 10 could be used to modulate Notch signaling pathways in these cancers .

Inhibitor of Apoptosis Proteins (IAPs) Impact

CK2 inhibitors can affect IAPs located in different cell compartments, which are crucial for cell survival and apoptosis regulation. This could lead to new approaches in cancer treatment by targeting IAPs with CK2 inhibitor 10 .

Allosteric Inhibition

Recent advances in CK2 inhibitor development have highlighted the potential of allosteric inhibitors. These inhibitors show higher selectivity and specificity for the CK2 enzyme compared to ATP-competitive inhibitors, which could improve therapeutic outcomes .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of CK2 Inhibitor 10 is the protein kinase CK2 . CK2 is a constitutively active Ser/Thr protein kinase, which phosphorylates hundreds of substrates, controls several signaling pathways, and is implicated in a plethora of human diseases .

Mode of Action

CK2 Inhibitor 10 interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2’s kinase activity, thereby preventing the phosphorylation of its substrates .

Biochemical Pathways

CK2 Inhibitor 10 affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation . It also affects the Wnt/β-catenin and JAK2/STAT3 pathways . Furthermore, it has been found to reduce virus assembling and directly control viral replication .

Pharmacokinetics

CK2 Inhibitor 10 exhibits high stability in human and rat liver microsome . It shows low percentage of inhibition in CYP450 isoforms (1A2, 2C19, 3A4), but considerable inhibition in CYP450 2C9 and 2D6 . After intravenous administration, it shows a high volume of distribution and extremely low clearance . Moreover, orally administrated CK2 Inhibitor 10 shows high bioavailability .

Result of Action

The inhibition of CK2 by CK2 Inhibitor 10 leads to various molecular and cellular effects. It reduces cell proliferation and induces apoptosis in various cancer cell lines . It also restores the IKAROS-mediated repression of BCL-XL and sensitizes AML cells to apoptosis .

Action Environment

The action of CK2 Inhibitor 10 can be influenced by environmental factors. For instance, the presence of ATP can compete with the inhibitor for the ATP-binding site of CK2 . Additionally, the cellular environment, such as the presence of other proteins and the pH, can also affect the inhibitor’s efficacy and stability .

Propriétés

IUPAC Name |

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVZLFKYMNZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)